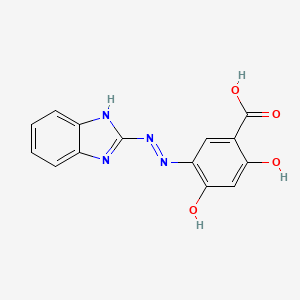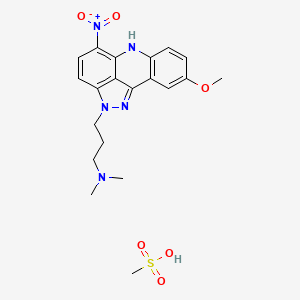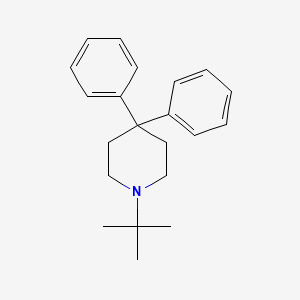![molecular formula C17H31NO6 B1215474 3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine CAS No. 53914-14-0](/img/structure/B1215474.png)
3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine is a derivative of D-glucose, a simple sugar. This compound is characterized by the presence of isopropylidene protecting groups and a dimethylamino propyl group attached to the glucose molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural features.
準備方法
The synthesis of 3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine typically involves multiple steps. Initially, D-glucose is protected with two isopropylidene groups under acidic conditions to form 1:2,5:6-di-O-isopropylidene-alpha-D-glucofuranose . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine has several scientific research applications:
作用機序
The mechanism of action of 3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, including glycosylation and enzymatic processes . The isopropylidene groups provide protection during these reactions, while the dimethylamino propyl group enhances its reactivity and binding affinity .
類似化合物との比較
3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine can be compared with other similar compounds, such as:
12,56-Di-O-isopropylidene-3-O-methyl-alpha-D-glucofuranose: This compound has a methyl group instead of the dimethylamino propyl group, making it less reactive in certain biochemical reactions.
12,56-Di-O-isopropylidene-3-O-tosyl-alpha-D-glucofuranose: The presence of a tosyl group in this compound makes it a good leaving group for nucleophilic substitution reactions.
The uniqueness of this compound lies in its enhanced reactivity and versatility in various synthetic and biochemical applications.
特性
CAS番号 |
53914-14-0 |
|---|---|
分子式 |
C17H31NO6 |
分子量 |
345.4 g/mol |
IUPAC名 |
3-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H31NO6/c1-16(2)20-10-11(22-16)12-13(19-9-7-8-18(5)6)14-15(21-12)24-17(3,4)23-14/h11-15H,7-10H2,1-6H3/t11-,12-,13+,14-,15-/m1/s1 |
InChIキー |
PMSINIYTMCRNNW-UXXRCYHCSA-N |
SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCCCN(C)C)C |
異性体SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCCCN(C)C)C |
正規SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCCCN(C)C)C |
| 53914-14-0 | |
同義語 |
1,2,-5,6-di-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-a-glucofuranose SM 1212 SM-1212 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[6-(Carboxymethyl)-9-ethyl-3-carbazolyl]acetic acid](/img/structure/B1215399.png)








